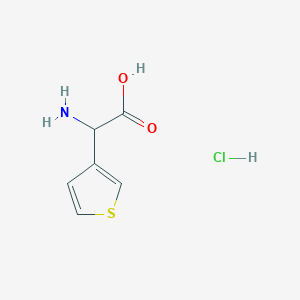

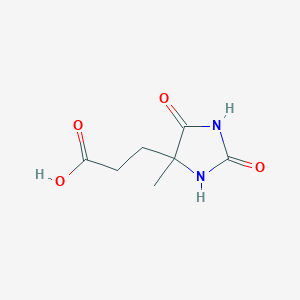

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLYHEHUVLPNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287279, DTXSID001220845 | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-49-7, 7511-46-8 | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC50121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin with significant potential in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the selected synthetic strategy, the underlying reaction mechanisms, and a field-proven experimental protocol. By elucidating the causality behind experimental choices, this document aims to serve as a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, or imidazolidine-2,4-diones, represent a class of five-membered heterocyclic compounds that are of paramount importance in the pharmaceutical industry. The hydantoin nucleus is a common structural motif found in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic properties including anticonvulsant, antiarrhythmic, and antitumor activities. The versatility of the hydantoin scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The target molecule of this guide, this compound, is a 5,5-disubstituted hydantoin. The presence of both a methyl and a propanoic acid group on the C5 carbon introduces a chiral center and offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex pharmaceutical agents.

Strategic Approach: The Bucherer-Bergs Reaction

For the synthesis of 5,5-disubstituted hydantoins such as our target molecule, the Bucherer-Bergs reaction stands out as a highly effective and straightforward one-pot multicomponent reaction.[1][2][3] This classic reaction involves the treatment of a ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate to yield the corresponding hydantoin.[4][5]

The choice of the Bucherer-Bergs reaction is underpinned by several key advantages:

-

Convergence: It is a multicomponent reaction, which allows for the rapid assembly of the complex hydantoin core from simple, readily available starting materials.

-

Atom Economy: The reaction is highly atom-economical, with most of the atoms from the reactants being incorporated into the final product.

-

Robustness: It is a well-established and reliable method that has been successfully applied to a wide range of ketones.[6]

The retrosynthetic analysis for this compound logically points to levulinic acid (4-oxopentanoic acid) as the ideal starting ketone. The methyl group and the propanoic acid chain in the target molecule directly correspond to the substituents on the carbonyl carbon of levulinic acid.

The Mechanistic Pathway

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. A comprehensive understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of levulinic acid to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. The hydroxyl group is displaced by an amino group, forming an α-aminonitrile.[7]

-

Cyclization and Rearrangement: The α-aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid derivative. Intramolecular cyclization and subsequent rearrangement lead to the stable hydantoin ring system.[4]

dot graph SynthesisPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Levulinic_Acid [label="Levulinic Acid\n(4-Oxopentanoic acid)", fillcolor="#F1F3F4"]; Reagents [label="KCN, (NH₄)₂CO₃\nH₂O/EtOH, Δ", shape=plaintext]; Cyanohydrin [label="Cyanohydrin Intermediate", fillcolor="#F1F3F4"]; Aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#F1F3F4"]; Hydantoin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Levulinic_Acid -> Cyanohydrin [label="+ KCN"]; Cyanohydrin -> Aminonitrile [label="+ NH₃"]; Aminonitrile -> Hydantoin [label="+ CO₂\n(from (NH₄)₂CO₃)\n- H₂O"];

{rank=same; Levulinic_Acid; Reagents;} } Figure 1: Proposed synthesis pathway for the target molecule via the Bucherer-Bergs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling cyanides.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity |

| Levulinic Acid | C₅H₈O₃ | 116.12 | 123-76-2 | ≥98% |

| Potassium Cyanide | KCN | 65.12 | 151-50-8 | ≥97% |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 506-87-6 | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (conc.) |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, combine levulinic acid (11.6 g, 0.1 mol), potassium cyanide (9.77 g, 0.15 mol), and ammonium carbonate (28.8 g, 0.3 mol).

-

Solvent Addition: Add a mixture of 50 mL of ethanol and 50 mL of deionized water to the flask.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C with constant stirring. The reaction is typically maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid under vigorous stirring in an ice bath. This step must be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

-

The product will precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain the pure this compound.

-

Dry the purified product in a vacuum oven at 50-60 °C.

-

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

subgraph "Reaction" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Combine Reactants:\nLevulinic Acid, KCN, (NH₄)₂CO₃"]; B [label="2. Add Solvent:\nH₂O/EtOH"]; C [label="3. Heat and Stir:\n60-70 °C, 6-8 hours"]; }

subgraph "Work-up" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Cool to Room Temperature"]; E [label="5. Acidify with HCl to pH 2-3"]; F [label="6. Precipitate and Cool"]; G [label="7. Vacuum Filtration"]; }

subgraph "Purification" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Recrystallization\n(Hot Water/EtOH)"]; I [label="9. Dry under Vacuum"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

IR Spectroscopy: To identify the characteristic functional groups (C=O of the hydantoin and carboxylic acid, N-H stretching).

-

Mass Spectrometry: To determine the molecular weight of the compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks:

-

TLC Monitoring: Regular monitoring of the reaction progress ensures that the reaction is proceeding as expected and helps determine the optimal reaction time.

-

pH Control during Work-up: Careful acidification is critical for the complete precipitation of the product and for safety.

-

Recrystallization: This purification step not only yields a high-purity product but the formation of well-defined crystals serves as a qualitative indicator of purity.

-

Analytical Characterization: The final analytical data should be consistent with the expected structure and literature values, providing definitive validation of the synthesis.

Conclusion

The Bucherer-Bergs reaction provides a reliable and efficient pathway for the synthesis of this compound from levulinic acid. This guide has outlined the strategic and mechanistic considerations for this synthesis and provided a detailed, practical experimental protocol. By following the described procedures and validation checks, researchers can confidently prepare this valuable hydantoin derivative for further applications in drug discovery and development.

References

-

Koóš, M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(12), 3149. Available at: [Link]

-

MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.

-

Cherneva, E., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 10(6), 488. Available at: [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bucherer-Bergs Reaction [organic-chemistry.org]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the known bioactivities of related structural analogs, this document serves as a foundational resource for researchers investigating this molecule.

Introduction and Chemical Identity

This compound, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, belongs to the hydantoin class of compounds. Hydantoins are five-membered heterocyclic rings containing an imidazolidine-2,4-dione core structure. This scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs, notably anticonvulsants like phenytoin.[1][2] The presence of both a carboxylic acid and a chiral center at the C5 position of the hydantoin ring suggests that this compound could serve as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 43189-50-0[3] |

| Molecular Formula | C₇H₁₀N₂O₄[3] |

| Molecular Weight | 186.17 g/mol [3] |

| IUPAC Name | This compound[3] |

| SMILES | CC1(CCC(O)=O)NC(=O)NC1=O[4] |

Physicochemical and Predicted Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | ~170-180 °C (by analogy to similar compounds) |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) |

| pKa | Carboxylic acid: ~4.5-5.0; Hydantoin N-H: ~9-10 |

| LogP | -0.8 to -1.2 |

Synthesis and Purification: A Proposed Protocol

The most direct and well-established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[5][6][7][8] This one-pot, multicomponent reaction utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to form the hydantoin ring. For the synthesis of this compound, the logical starting material is 4-oxopentanoic acid (levulinic acid).

The proposed reaction proceeds via the formation of a cyanohydrin intermediate from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin product.[7]

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a similar, well-documented Bucherer-Bergs synthesis of 5-methyl-5-benzylhydantoin.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-oxopentanoic acid (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents). Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to pH 6-6.5 with concentrated hydrochloric acid in a fume hood to precipitate the product. Caution: Acidification of a cyanide-containing solution will generate toxic hydrogen cyanide gas.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting white solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as 50% ethanol.[9]

Analytical Characterization (Predicted)

The structure of the synthesized compound should be confirmed by standard analytical techniques. The following are the expected spectral characteristics for this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl group (~1.3-1.5 ppm)- Multiplets for the two methylene groups of the propanoic acid side chain (~1.8-2.5 ppm)- Two broad singlets for the N-H protons of the hydantoin ring (~8.0 and ~10.5 ppm)- Broad singlet for the carboxylic acid proton (>11 ppm) |

| ¹³C NMR | - Signal for the methyl carbon (~20-25 ppm)- Signals for the methylene carbons of the side chain (~30-40 ppm)- Signal for the quaternary C5 carbon of the hydantoin ring (~60-65 ppm)- Signals for the two carbonyl carbons of the hydantoin ring (~155 and ~175 ppm)- Signal for the carboxylic acid carbonyl carbon (~175-180 ppm) |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- N-H stretching from the hydantoin ring (~3100-3300 cm⁻¹)- C-H stretching from the alkyl groups (~2850-2960 cm⁻¹)- Strong C=O stretching from the carboxylic acid and hydantoin rings (~1700-1780 cm⁻¹) |

| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 187.0662- Expected [M-H]⁻ ion at m/z 185.0517 |

Potential Applications and Areas for Research

While no specific biological activities have been reported for this compound, the hydantoin scaffold is associated with a wide range of pharmacological effects. This suggests several promising avenues for investigation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 43189-50-0 [matrix-fine-chemicals.com]

- 4. 43189-50-0|this compound|BLD Pharm [bldpharm.com]

- 5. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

The Biological Versatility of 4,4-Disubstituted Imidazolidine-2,5-diones: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazolidine-2,5-dione core, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry. More specifically, the 4,4-disubstituted variants of this scaffold have garnered significant attention as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4,4-disubstituted imidazolidine-2,5-diones, offering valuable insights for researchers and professionals engaged in drug discovery and development.

For clarity, this guide will refer to the scaffold as imidazolidine-2,5-dione, with substitutions at the 4-position. It is important to note that this structure is also commonly known in the literature as a hydantoin or imidazolidine-2,4-dione, where the substitutions would be at the 5-position. The core chemical structure remains the same regardless of the nomenclature.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of the imidazolidine-2,5-dione core is a key feature that allows for the generation of extensive compound libraries for biological screening.[1] Several established and novel synthetic routes provide chemists with the tools to introduce a wide variety of substituents at the C4 position, which is crucial for modulating biological activity.

Core Synthesis: The Bucherer-Bergs Reaction

A cornerstone in the synthesis of 5,5-disubstituted hydantoins (equivalent to 4,4-disubstituted imidazolidine-2,5-diones) is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers a straightforward and efficient method to construct the core scaffold.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), urea (1.5 equivalents), and a 30% aqueous solution of sodium hydroxide (NaOH).

-

Solvent: Use ethanol or water as the solvent. The use of water aligns with green chemistry principles.[2]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction proceeds via an intramolecular cyclization to form a heterocyclic intermediate.[2]

-

Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) until a precipitate forms. This step induces a pinacol-like rearrangement, yielding the desired 5,5-diphenylhydantoin.[2]

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

The versatility of the Bucherer-Bergs reaction allows for the use of various ketones as starting materials, leading to a diverse range of 4,4-disubstituted imidazolidine-2,5-diones.

Modern Synthetic Approaches

Beyond the classical Bucherer-Bergs reaction, contemporary organic synthesis has introduced alternative methods for constructing the imidazolidine-2,5-dione ring, including Ugi-type reactions and microwave-assisted syntheses, which can offer improved yields and shorter reaction times.[3]

A Spectrum of Biological Activities

The true value of the 4,4-disubstituted imidazolidine-2,5-dione scaffold lies in its remarkable biological versatility. By strategically modifying the substituents at the C4 position, researchers have successfully developed compounds with a wide range of therapeutic applications.[4][5]

Anticonvulsant Activity: A Historical Cornerstone

The most well-established therapeutic application of this class of compounds is in the treatment of epilepsy.[4][5] Phenytoin (5,5-diphenylhydantoin) is a classic example and a widely used anticonvulsant drug.[2][3][4]

Mechanism of Action: The primary mechanism of anticonvulsant action for phenytoin and related compounds involves the blockade of voltage-gated sodium channels in neurons.[2] By stabilizing the inactivated state of these channels, the drugs limit the repetitive firing of action potentials, thereby preventing the spread of seizure activity.

Recent research continues to explore novel derivatives with improved efficacy and safety profiles. For instance, some compounds have shown potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, indicating a broad spectrum of anticonvulsant action.[6][7][8]

Anticancer Activity: A Promising Frontier

A growing body of evidence highlights the potential of 4,4-disubstituted imidazolidine-2,5-diones as anticancer agents.[3][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[9][10]

Targeted Mechanisms: The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular pathways involved in cancer progression. Some of the identified mechanisms include:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase 6 (HDAC6) and protein tyrosine phosphatase-1B (PTP1B).[11][12] Selective HDAC6 inhibitors are particularly promising as they offer a therapeutic effect with potentially lower toxicity compared to pan-HDAC inhibitors.[11]

-

Apoptosis Induction: Many of these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][11]

-

Receptor Tyrosine Kinase Inhibition: Some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key drivers in many cancers.[9]

Structure-Activity Relationship (SAR) Insights: Studies have revealed that the nature of the substituents at the C4 position significantly influences the cytotoxic activity. For example, the introduction of halogenated phenyl rings can enhance potency.[9]

| Compound ID | C4-Substituents | Target Cell Line | IC50 (µM) | Reference |

| 7 | Unsubstituted Phenyl | MCF-7 | 38.30 | [9] |

| 10 | 4-Chlorophenyl | MCF-7 | 11.18 | [9] |

| 11 | 4-Fluorophenyl | MCF-7 | 14.25 | [9] |

| 24 | 2-Naphthalene | MCF-7 | 4.92 | [9] |

Table 1: Cytotoxic activity of selected 4,4-disubstituted imidazolidine-2,5-dione derivatives against the MCF-7 breast cancer cell line.

Antimicrobial and Antifungal Activities

The imidazolidine-2,5-dione scaffold has also been explored for its potential in combating infectious diseases.[3][13] Various derivatives have demonstrated moderate antibacterial and weak antifungal activities against a range of pathogenic microorganisms.[13] The antimicrobial efficacy is influenced by the specific substituents on the core ring structure. For instance, fused bicyclic hydantoin derivatives have shown notable inhibitory activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Grow microbial strains (bacteria or fungi) in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.

-

Determination of Minimum Microbicidal Concentration (MMC): To determine the MMC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MMC is the lowest concentration that results in no microbial growth on the agar plate.

Other Notable Biological Activities

The therapeutic potential of 4,4-disubstituted imidazolidine-2,5-diones extends beyond the aforementioned areas. Research has also uncovered their utility as:

-

Anti-inflammatory agents: Some derivatives have shown the ability to modulate inflammatory pathways.[3]

-

Antidiabetic agents: Certain compounds have been investigated as potential treatments for type 2 diabetes, acting as non-thiazolidinedione alternatives.[14] They have been designed to inhibit protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[12]

-

Antiarrhythmic agents: The core structure has been associated with antiarrhythmic properties.[4][5]

Future Directions and Conclusion

The 4,4-disubstituted imidazolidine-2,5-dione scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the wide range of biological activities associated with its derivatives make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on:

-

Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors for specific biological targets.

-

Exploration of Novel Biological Targets: Screening of diverse compound libraries against a wider range of disease-related targets.

-

Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

- Recent advances in the synthesis and medicinal application of hydantoin. (2024-12-09).

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023-01-15).

- View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023-01-15).

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019-02-15). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Therapeutically applied hydantoin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. (2020-06-17). Bioorganic Chemistry. Retrieved from [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. (2006-09-01). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023-05-22). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

-

THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 3, 4-disubstituted-imidazolidine-2, 5-dione derivatives as HDAC6 selective inhibitors. (2021-10-05). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013-11). Chemical Biology & Drug Design. Retrieved from [Link]

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).

-

(PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2025-08-12). ResearchGate. Retrieved from [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities | MDPI [mdpi.com]

- 10. New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 3, 4-disubstituted-imidazolidine-2, 5-dione derivatives as HDAC6 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid in Organic Solvents

Introduction

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a molecule of interest within pharmaceutical and chemical research, belonging to the hydantoin class of compounds.[1][2][3][4] Understanding its solubility in various organic solvents is a critical parameter for its application in drug development, synthesis, and formulation. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the design of effective drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge and experimental protocols to determine it.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7] The molecular structure of this compound, featuring a polar hydantoin ring, a carboxylic acid group, and a non-polar methyl group, suggests a nuanced solubility profile.

Molecular Structure and Polarity

The key functional groups influencing the solubility of this compound are:

-

Hydantoin Ring: This five-membered ring contains two amide groups, making it polar and capable of acting as both a hydrogen bond donor and acceptor.[8]

-

Carboxylic Acid Group (-COOH): This is a highly polar group that can readily form hydrogen bonds. Its acidity also means that the solubility can be significantly influenced by the pH of the medium.

-

Methyl Group (-CH3): This is a non-polar, hydrophobic group that will have a greater affinity for non-polar solvents.

-

Propanoic Acid Linker: The three-carbon chain provides a degree of non-polar character.

The presence of both polar and non-polar moieties suggests that the compound will exhibit a range of solubilities in different organic solvents. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding.

Factors Influencing Solubility

Several factors can affect the solubility of an organic compound:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[9][10][11] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents will better solvate the polar hydantoin and carboxylic acid groups, while non-polar solvents will interact more favorably with the methyl and propyl groups.

-

pH: The carboxylic acid group can be deprotonated to a carboxylate anion in the presence of a base. This ionic form is generally more soluble in polar solvents, particularly water. The solubility of hydantoin derivatives has been shown to be pH-dependent.[12][13]

-

Crystalline Structure: The strength of the crystal lattice of the solid compound will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be good solvents for the compound due to their ability to interact with the hydantoin and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are likely to effectively dissolve this molecule.[10]

-

Less Polar Solvents (e.g., Ethyl Acetate, Acetone): These solvents have moderate polarity and may exhibit some solubility. Acetone's ability to accept hydrogen bonds could contribute to dissolution.

-

Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are unlikely to be good solvents for this compound due to the significant polarity imparted by the hydantoin and carboxylic acid functionalities.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain quantitative solubility data. The following sections detail a robust protocol for this purpose.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[9]

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

- 1. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 43189-50-0|this compound|BLD Pharm [bldpharm.com]

- 3. 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid|BLD Pharm [bldpharm.com]

- 4. 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of imidazolidinone derivatives

An In-Depth Technical Guide to the Potential Therapeutic Targets of Imidazolidinone Derivatives

Authored by: Gemini, Senior Application Scientist

Publication Date: January 11, 2026

Abstract

The imidazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of imidazolidinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present detailed experimental protocols for target validation, and visualize complex biological pathways and workflows. This guide is structured to provide both a high-level understanding of the therapeutic landscape and the granular detail necessary for laboratory application.

The Imidazolidinone Scaffold: A Versatile Core in Drug Discovery

Imidazolidinones are five-membered heterocyclic organic compounds containing a saturated C3N2 ring with a carbonyl group.[1] This structural motif has proven to be a fertile ground for the development of novel therapeutic agents due to its synthetic tractability and its ability to engage with a diverse range of biological targets. The inherent stereochemistry and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective modulators of various enzymes and signaling pathways.[2]

This guide will systematically explore the established and emerging therapeutic targets of imidazolidinone derivatives across several key disease areas, including oncology, infectious diseases, and neurological disorders.

Anticancer Therapeutic Targets

Imidazolidinone derivatives have demonstrated significant promise as anticancer agents through a variety of mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cancer-related inflammation.[2][3][4]

Induction of ROS-Dependent Apoptosis in Cancer Cells

A compelling anticancer strategy involves the selective induction of apoptosis in tumor cells. Certain 4-imidazolidinone derivatives have been shown to trigger cell death through the generation of reactive oxygen species (ROS), leading to the activation of downstream apoptotic signaling cascades.[5]

Mechanism of Action: These derivatives elevate intracellular ROS levels, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activated JNK can then phosphorylate and regulate the activity of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[5]

ROS-dependent apoptotic pathway induced by imidazolidinone derivatives.

Experimental Protocols:

-

Cellular ROS Quantification: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red for mitochondrial superoxide.[6][7]

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the imidazolidinone derivative for the desired time.

-

Load the cells with the fluorescent ROS probe.

-

Measure the fluorescence intensity using a microplate reader.[6]

-

-

Western Blot for JNK Pathway Activation: The activation of the JNK pathway can be assessed by detecting the phosphorylation of JNK and its downstream targets, such as c-Jun.[1][8]

-

Lyse the treated and control cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated JNK and total JNK.

-

Use a secondary antibody conjugated to an enzyme for detection.

-

-

Caspase Activity Assay: The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis and can be measured using fluorometric or colorimetric assays.[5][9][10]

-

Lyse the treated cells to release caspases.

-

Add a caspase-specific substrate conjugated to a fluorophore or chromophore.

-

Measure the fluorescence or absorbance to quantify caspase activity.[5]

-

Inhibition of Angiogenesis via VEGFR-2

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it an attractive target for anticancer therapies.[4] Imidazolidine-2-thione derivatives have been identified as potent inhibitors of VEGFR-2.[4]

Mechanism of Action: These derivatives competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and migration.[4][11]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[4][11][12]

-

Reaction Setup: In a 96-well plate, combine a suitable kinase buffer, ATP, a peptide substrate for VEGFR-2, and serial dilutions of the imidazolidinone derivative.

-

Initiation: Start the kinase reaction by adding recombinant human VEGFR-2 kinase domain.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a luminescence-based detection reagent. The signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Targeting Cancer-Related Inflammation: COX-2 Inhibition

Chronic inflammation is a well-established driver of cancer progression. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a key role in producing pro-inflammatory prostaglandins.[13] Imidazolidinone derivatives have been investigated as selective COX-2 inhibitors.[2][13]

Mechanism of Action: These compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation and its pro-tumorigenic effects.[13]

Experimental Protocol: COX-2 Inhibition Assay The inhibitory activity against COX-2 can be determined using commercially available kits that measure the peroxidase activity of the enzyme.[14][15][16][17]

-

Enzyme and Inhibitor Incubation: Incubate human recombinant COX-2 with various concentrations of the imidazolidinone derivative.

-

Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

-

Colorimetric Detection: The peroxidase activity is monitored by the appearance of an oxidized colorimetric substrate, which can be measured spectrophotometrically.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Disrupting Proteostasis through HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[18] 1,3-dibenzyl-2-aryl imidazolidines have been identified as N-terminal inhibitors of HSP90.[18]

Mechanism of Action: By binding to the N-terminal ATP-binding pocket of HSP90, these derivatives inhibit its ATPase activity, which is crucial for the chaperone cycle.[19][20][21] This leads to the misfolding and subsequent degradation of client oncoproteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.

Experimental Protocol: HSP90 ATPase Activity Inhibition Assay The inhibitory effect on HSP90's ATPase activity can be measured using a colorimetric assay that detects the release of inorganic phosphate.[19][20][22]

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant HSP90, a co-chaperone to stimulate ATPase activity (e.g., Aha1), and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of the imidazolidinone derivative.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Phosphate Detection: After incubation, add a reagent (e.g., malachite green) that forms a colored complex with the released inorganic phosphate.

-

Absorbance Measurement: Measure the absorbance to quantify the amount of phosphate produced and determine the IC50 value.

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Imidazolidinone derivatives have shown promise in this area, particularly by targeting bacterial virulence rather than viability, which may impose less selective pressure for resistance.

Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that uses a cell-to-cell communication system called quorum sensing (QS) to regulate the expression of virulence factors.[3][23] Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of key virulence factors by potentially targeting QS receptors like LasR and RhlR.[3]

Mechanism of Action: By interfering with the QS system, these compounds can downregulate the expression of genes responsible for the production of virulence factors such as proteases, hemolysins, and pyocyanin, thereby attenuating the pathogenicity of P. aeruginosa.[3][24][25][26]

Inhibition of P. aeruginosa quorum sensing by imidazolidinone derivatives.

Experimental Protocols for Virulence Factor Inhibition:

-

Pyocyanin Inhibition Assay: [27]

-

Culture P. aeruginosa in the presence of sub-inhibitory concentrations of the imidazolidinone derivative.

-

Extract pyocyanin from the culture supernatant with chloroform.

-

Measure the absorbance of the pyocyanin-containing chloroform layer at 520 nm.

-

-

Protease Inhibition Assay:

-

Grow P. aeruginosa with the test compound.

-

Centrifuge the culture and collect the supernatant.

-

Measure the proteolytic activity in the supernatant using a substrate like skim milk agar (zone of clearance) or azocasein (colorimetric).

-

-

Hemolysin Inhibition Assay:

-

Culture P. aeruginosa in the presence of the imidazolidinone derivative.

-

Incubate the culture supernatant with a suspension of red blood cells.

-

Measure the release of hemoglobin by spectrophotometry to quantify hemolytic activity.

-

Neurological Therapeutic Targets

Imidazolidinone derivatives are also being explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes in the brain.

Inhibition of Cholinesterases

The cognitive decline in Alzheimer's disease is associated with a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels in the brain.[11] A series of 1,3-substituted imidazolidine-2,4,5-triones have been identified as potent inhibitors of these enzymes.[11]

Mechanism of Action: These compounds bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic neurotransmission.[11]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) This is a widely used colorimetric assay for measuring AChE activity.[2][13][28][29][30]

-

Reaction Mixture: In a 96-well plate, combine a buffer, the substrate acetylthiocholine, and Ellman's reagent (DTNB).

-

Inhibitor Addition: Add various concentrations of the imidazolidinone derivative.

-

Enzyme Addition: Initiate the reaction by adding acetylcholinesterase.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow product. The rate of color formation is monitored spectrophotometrically at 412 nm.

-

IC50 Calculation: Determine the IC50 value from the dose-response curve.

Metabolic and Antiparasitic Targets

The versatility of the imidazolidinone scaffold extends to the treatment of metabolic disorders and parasitic infections.

PTP1B Inhibition for Diabetes and Obesity

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[19] Imidazolidine-2,4-dione derivatives have been identified as selective inhibitors of PTP1B.[19]

Experimental Protocol: PTP1B Inhibition Assay The activity of PTP1B is typically measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.[3][18][31][32]

-

Reaction Setup: Incubate recombinant human PTP1B with the imidazolidinone derivative in a suitable buffer.

-

Substrate Addition: Add pNPP to start the reaction.

-

Colorimetric Detection: The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm after stopping the reaction with a strong base.

-

IC50 Determination: Calculate the IC50 value from the dose-response data.

Cruzipain Inhibition for Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and is a validated drug target.[18] Nitrile-containing imidazolidine derivatives have shown potential as cruzipain inhibitors.[18]

Experimental Protocol: Cruzipain Inhibition Assay The inhibitory activity against cruzipain can be measured using a fluorogenic substrate.[33][34][35][36][37]

-

Enzyme Activation: Activate recombinant cruzipain with a reducing agent like DTT.

-

Inhibitor Incubation: Incubate the activated enzyme with the imidazolidinone derivative.

-

Substrate Addition: Add a fluorogenic substrate, such as Z-Phe-Arg-AMC.

-

Fluorescence Measurement: The cleavage of the substrate by cruzipain releases a fluorescent product, which is monitored over time using a fluorometer.

-

IC50 Calculation: Determine the IC50 value from the inhibition data.

Summary and Future Perspectives

The imidazolidinone scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The table below summarizes the key therapeutic targets discussed in this guide.

| Therapeutic Area | Target(s) | Mechanism of Action | Imidazolidinone Class |

| Anticancer | ROS-JNK Pathway | Induction of apoptosis | 4-Imidazolidinones |

| VEGFR-2 | Inhibition of angiogenesis | Imidazolidine-2-thiones | |

| COX-2 | Anti-inflammatory | Imidazolidinones | |

| HSP90 | Disruption of proteostasis | 1,3-dibenzyl-2-aryl imidazolidines | |

| Antimicrobial | Quorum Sensing (LasR, RhlR) | Inhibition of virulence factors | Imidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones |

| Neurological | AChE, BChE | Enhancement of cholinergic signaling | 1,3-substituted imidazolidine-2,4,5-triones |

| Metabolic | PTP1B | Enhancement of insulin/leptin signaling | Imidazolidine-2,4-diones |

| Antiparasitic | Cruzipain | Inhibition of parasite survival | Nitrile-containing imidazolidinones |

Future research in this field will likely focus on the development of more potent and selective imidazolidinone derivatives, as well as the exploration of novel therapeutic targets. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to unlock the full therapeutic potential of this important class of molecules.

References

-

Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022-12-13). Molecules, 27(24), 8844. [Link]

-

Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2015). PubMed. [Link]

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2016). Molecules, 21(11), 1461. [Link]

-

Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024-06-18). ResearchGate. [Link]

-

Imidazolidine Derivatives in Cancer Research: What is known?. (2022). Anticancer Agents Med Chem, 22(7), 1272-1277. [Link]

-

Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Arch Pharm (Weinheim), 353(5), e1900352. [Link]

-

Imidazolidine Derivatives in Cancer Research: What is known?. (2021). Bentham Science. [Link]

-

Imidazolidinone derivative 3e with potential anticancer activity. (2024). ResearchGate. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Curr Org Synth, 13(3), 466-75. [Link]

-

Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. (2020-08-05). PubMed. [Link]

-

Imidazolidine – Knowledge and References. Taylor & Francis. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publisher. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. (2003). Anal Biochem, 322(2), 197-203. [Link]

-

COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023-03-24). JoVE. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2007). Nat Protoc, 2(3), 544-8. [Link]

-

Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. (2012). Methods Mol Biol, 858, 259-71. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

PTP1B Assay Kit, Colorimetric. Merck Millipore. [Link]

-

ROS as a novel indicator to predict anticancer drug efficacy. (2017). BMC Cancer, 17(1), 233. [Link]

-

Ellman Esterase Assay Protocol. Scribd. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015-02-27). Journal of Applied Pharmaceutical Science, 5(02), 025-029. [Link]

-

Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. (2013). ACS Chem Biol, 8(6), 1218-27. [Link]

-

Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. (2013-03-11). PubMed Central. [Link]

-

Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (2014). Biochim Biophys Acta, 1843(10), 2544-54. [Link]

-

Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure. (2013). Antimicrob Agents Chemother, 57(1), 191-7. [Link]

-

Assays for HSP90 and Inhibitors. Springer Nature Experiments. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([2][5][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021-05-31). RSC Adv, 11(32), 19688-19703. [Link]

-

Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors. (2022). Int J Mol Sci, 23(19), 11883. [Link]

-

A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes. (2006). Infect Immun, 74(11), 6047-54. [Link]

-

Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. (1998). Proc Natl Acad Sci U S A, 95(17), 9778-83. [Link]

-

Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. (2018). Mem Inst Oswaldo Cruz, 113(10), e180183. [Link]

-

Fig. 1. Pyocyanin inhibition assay: The quantitative assessment of... (2021). ResearchGate. [Link]

-

Cruzipain and Its Physiological Inhibitor, Chagasin, as a DNA-Based Therapeutic Vaccine Against Trypanosoma cruzi. (2018). Front Immunol, 9, 219. [Link]

-

Anti-QS Strategies Against Pseudomonas aeruginosa Infections. (2024). Int J Mol Sci, 25(10), 5432. [Link]

-

Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System. (2021-11-24). Front Microbiol, 12, 781604. [Link]

-

Pseudomonas aeruginosa. Wikipedia. [Link]

-

Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles. (2022). Molecules, 27(19), 6279. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 23. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. japsonline.com [japsonline.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. content.abcam.com [content.abcam.com]

- 32. merckmillipore.com [merckmillipore.com]

- 33. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scielo.br [scielo.br]

- 37. Frontiers | Cruzipain and Its Physiological Inhibitor, Chagasin, as a DNA-Based Therapeutic Vaccine Against Trypanosoma cruzi [frontiersin.org]

Spectroscopic and Synthetic Elucidation of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: A Technical Guide

Introduction

Hydantoin (imidazolidine-2,4-dione) and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] These structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The specific substitution pattern on the hydantoin ring is critical for modulating this activity.

This technical guide focuses on 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a 5,5-disubstituted hydantoin. The presence of both a methyl and a propanoic acid group at the C4 position creates a chiral center and introduces functional handles that can influence solubility, metabolic stability, and target binding. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for this purpose.

Proposed Synthesis: The Bucherer-Bergs Reaction

The most direct and reliable method for synthesizing 5,5-disubstituted hydantoins from a ketone precursor is the Bucherer-Bergs reaction.[2][3] This multicomponent reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate to form the hydantoin ring in a single pot.[4][5] The starting material for this compound is 4-oxohexanoic acid.

The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin product.[2][6]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bucherer-Bergs Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Propanoic Acid Moiety: A Cornerstone in Modern Drug Design and Biological Activity

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Unassuming Power of a Three-Carbon Chain

In the vast landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, acting as privileged scaffolds upon which potent and selective therapeutics are built. Among these, the propanoic acid moiety (CH₃CH₂COOH) stands out for its profound versatility and critical role in defining the biological activity of numerous drug classes.[1] While structurally simple, this three-carbon carboxylic acid is a master of molecular interaction, influencing everything from target binding and enzyme inhibition to the pharmacokinetic profile of a drug.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of examples. It delves into the core physicochemical principles and mechanistic details that underpin the function of the propanoic acid moiety. We will explore its classic role in the anti-inflammatory profens, its emerging significance in diverse therapeutic areas, and its double-edged influence on a molecule's journey through the body. By understanding the causality behind its effects, we can better leverage this powerful tool in the rational design of next-generation therapeutics.

Part 1: The Propanoic Acid Moiety as a Critical Pharmacophore

The term pharmacophore refers to the specific arrangement of functional groups in a molecule that is responsible for its biological activity. The propanoic acid group, particularly its terminal carboxylate, is frequently a central component of a drug's pharmacophore, engaging in high-affinity interactions with biological targets.

The Profens: A Canonical Example of Targeted Enzyme Inhibition

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[2][3][4] This class, which includes household names like Ibuprofen and Naproxen, owes its therapeutic effect—the reduction of pain, fever, and inflammation—directly to the propanoic acid moiety.[3][5]

Mechanism of Action: COX Enzyme Inhibition Profens function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] The carboxylic acid group of the propanoic acid moiety is the primary anchor for these drugs within the COX active site. It forms a crucial salt bridge (ion pair) and hydrogen bonds with a positively charged arginine residue (Arg-120) located at the base of the active site.[7] This high-affinity interaction effectively blocks the entry of the natural substrate, arachidonic acid, thereby halting prostaglandin synthesis.

Diagram 1: Mechanism of COX Inhibition by Profens

Caption: Step-by-step experimental workflow for determining COX IC50 values.

Conclusion and Future Perspectives

The propanoic acid moiety is far more than a simple acidic functional group; it is a sophisticated molecular tool that medicinal chemists have expertly wielded to create highly effective drugs. Its ability to form critical, high-affinity interactions with enzyme active sites and receptors makes it an indispensable pharmacophore. S[2][7]imultaneously, its inherent physicochemical properties dictate the absorption, metabolism, and clearance of these drugs, presenting both opportunities and challenges.

[8][9]The future of drug design will continue to rely on this versatile scaffold. Key areas of innovation include:

-

Developing Novel Scaffolds: Using the propanoic acid moiety as a starting point to discover agents for new biological targets, expanding beyond its traditional roles. *[10][11] Prodrug Strategies: Designing prodrugs that mask the carboxylic acid group to reduce gastrointestinal irritation associated with topical COX inhibition, releasing the active drug only after absorption. *[7] Targeted Delivery: Conjugating propanoic acid-containing drugs to targeting ligands to increase their concentration at the site of action and minimize systemic side effects.

By understanding the fundamental principles that govern the biological activity of the propanoic acid moiety, the scientific community is well-equipped to refine existing therapies and innovate the medicines of tomorrow.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmacology and Pharmacotherapeutics. [Link]

-

Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes. [Link]

-

Physicochemical properties of synthesized propionic acid derivatives. (2021). ResearchGate. [Link]

-

Unveiling the Mysterious World of Propanoic Acid: Its Secrets and Surprising Applications. (2025). News-Medical.net. [Link]

-

Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. (2020). ResearchGate. [Link]

-

Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (2021). PubMed. [Link]

-

Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (2021). ACS Publications. [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). PubMed. [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). Bioorganic Chemistry. [Link]

-

Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (2021). R Discovery. [Link]

-

Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. (1996). PubMed. [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (2014). ResearchGate. [Link]

-

Propionic Acid. PubChem. [Link]

-

propanoic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). PubMed Central. [Link]

-

Propionic acid. Wikipedia. [Link]

-

Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). RSC Advances. [Link]

Sources

- 1. Propionic acid - Wikipedia [en.wikipedia.org]

- 2. [PDF] Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]